
2-Methyl-2-(2-phenyloxazol-4-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(2-phenyloxazol-4-yl)propanenitrile is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a nitrile group attached to a propanenitrile backbone, which is further substituted with a phenyl group and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-phenyloxazol-4-yl)propanenitrile typically involves the reaction of 2-phenyloxazole with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base-catalyzed reaction where 2-phenyloxazole is treated with 2-bromo-2-methylpropanenitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-phenyloxazol-4-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives with oxidized functional groups.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine group.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid to introduce substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Amino-substituted oxazole derivatives.
Substitution: Halogenated or nitrated oxazole derivatives.
Scientific Research Applications
2-Methyl-2-(2-phenyloxazol-4-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-phenyloxazol-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
2-Methyl-2-(2-phenyloxazol-4-yl)propanenitrile can be compared with other oxazole derivatives such as:
2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile: This compound also targets the PI3K/mTOR pathway but has a different structural framework.
N-((2-phenyloxazol-4-yl)methyl)acetamide: Another oxazole derivative with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its ability to modulate key signaling pathways involved in cell growth and survival.
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propanenitrile |
InChI |
InChI=1S/C13H12N2O/c1-13(2,9-14)11-8-16-12(15-11)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
ZBZUVLSYULIKQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=COC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


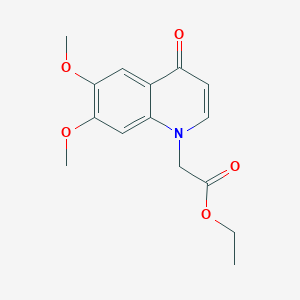
![7-Nitrobenzo[d]oxazole](/img/structure/B15058568.png)
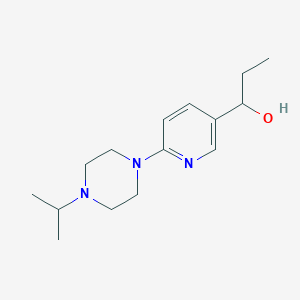
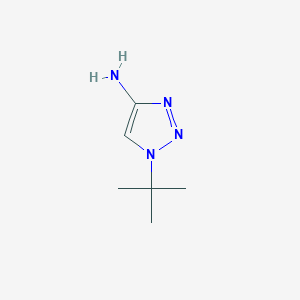
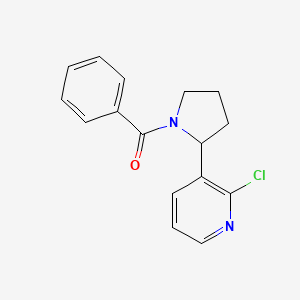
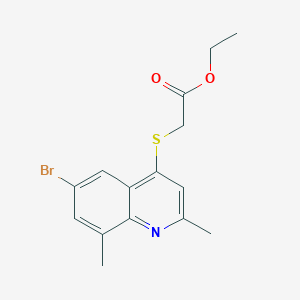
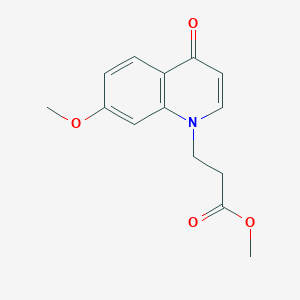
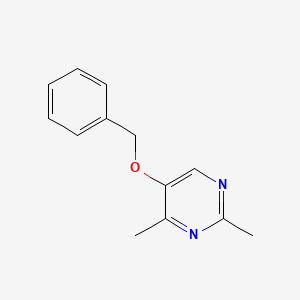
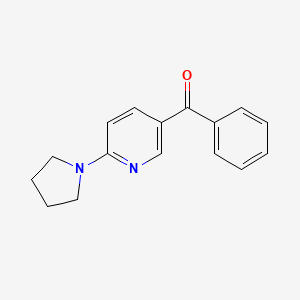
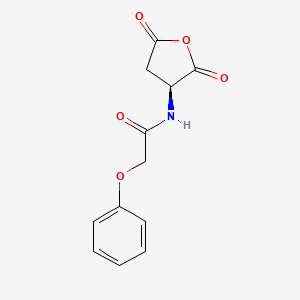
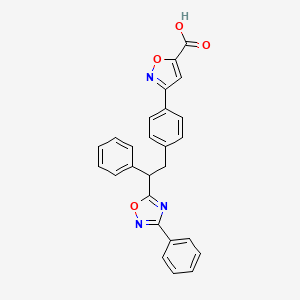

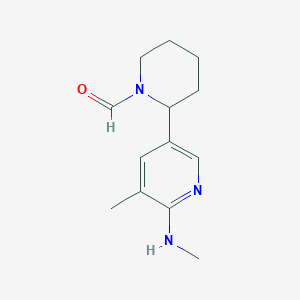
![4-Bromo-1H-benzo[d]imidazol-5-ol](/img/structure/B15058638.png)
